Luteone Luteone Luteone is a member of the class of 7-hydroxyisoflavones that is 7-hydroxyisoflavone substituted by additional hydroxy groups at positions 5, 2' and 4' and a prenyl group at position 6. It has a role as a metabolite.
Luteone is a natural product found in Lupinus pubescens, Phaseolus lunatus, and other organisms with data available.
See also: Lupinus luteus seed (part of).
Brand Name: Vulcanchem
CAS No.: 41743-56-0
VCID: VC21342221
InChI: InChI=1S/C20H18O6/c1-10(2)3-5-13-16(23)8-17-18(19(13)24)20(25)14(9-26-17)12-6-4-11(21)7-15(12)22/h3-4,6-9,21-24H,5H2,1-2H3
SMILES: CC(=CCC1=C(C2=C(C=C1O)OC=C(C2=O)C3=C(C=C(C=C3)O)O)O)C
Molecular Formula: C20H18O6
Molecular Weight: 354.4 g/mol

Luteone

CAS No.: 41743-56-0

Cat. No.: VC21342221

Molecular Formula: C20H18O6

Molecular Weight: 354.4 g/mol

* For research use only. Not for human or veterinary use.

Luteone - 41743-56-0

CAS No. 41743-56-0
Molecular Formula C20H18O6
Molecular Weight 354.4 g/mol
IUPAC Name 3-(2,4-dihydroxyphenyl)-5,7-dihydroxy-6-(3-methylbut-2-enyl)chromen-4-one
Standard InChI InChI=1S/C20H18O6/c1-10(2)3-5-13-16(23)8-17-18(19(13)24)20(25)14(9-26-17)12-6-4-11(21)7-15(12)22/h3-4,6-9,21-24H,5H2,1-2H3
Standard InChI Key MMPVAPMCVABQPS-UHFFFAOYSA-N
SMILES CC(=CCC1=C(C2=C(C=C1O)OC=C(C2=O)C3=C(C=C(C=C3)O)O)O)C
Canonical SMILES CC(=CCC1=C(C2=C(C=C1O)OC=C(C2=O)C3=C(C=C(C=C3)O)O)O)C
Melting Point 225 - 227 °C

Luteone is a member of the class of 7-hydroxyisoflavones, specifically a 7-hydroxyisoflavone substituted with additional hydroxy groups at positions 5, 2', and 4', and a prenyl group at position 6 . It is classified as a 6-prenylated isoflavanone, featuring a C5-isoprenoid unit at the 6-position, which categorizes it as a flavonoid . Luteone has been isolated from various plant sources, including immature fruits of Lupinus luteus (yellow lupin) and other legumes like Phaseolus lunatus (lima beans) .

Biological Activities

Luteone exhibits strong antifungal properties, making it a compound of interest for crop protection. It has been found on the surface of lupin leaves, where it acts as a natural defense against fungal pathogens . The antifungal activity of luteone is comparable to other isoflavones like wighteone, which also possesses prenylation at the 6-position .

Metabolism and Transformation

Luteone undergoes metabolic transformations when exposed to fungal cultures. For example, Aspergillus flavus and Botrytis cinerea convert luteone into less toxic metabolites, such as AF-1 and BC-1 . These metabolites have different molecular formulas and structures compared to luteone, indicating modifications primarily in the prenyl side chain.

MetaboliteMolecular FormulaDescription
AF-1C20H20O7Derived from Aspergillus flavus, less toxic than luteone .
BC-1Not specifiedDerived from Botrytis cinerea, less toxic than luteone .

Occurrence and Potential Applications

Luteone has been detected in various legumes, including common beans (Phaseolus vulgaris), lima beans (Phaseolus lunatus), and white lupines (Lupinus albus) . Its presence in these foods could serve as a biomarker for their consumption. Given its antifungal properties, luteone may have applications in natural crop protection strategies.

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator